REACTION_CXSMILES
|
[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][NH:5]1)[CH2:2][CH3:3].Br[CH2:11][CH2:12][CH2:13][C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl.CO>C(#N)C.[Cl-].[Na+].O>[CH2:1]([CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][N:5]1[CH2:11][CH2:12][CH2:13][C:14]#[N:15])[CH2:2][CH3:3] |f:2.3.4,5.6,8.9.10|
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(CC)C1NCCCC1
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
brine
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 12 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce crude 8
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1N(CCCC1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |